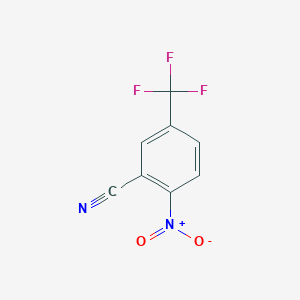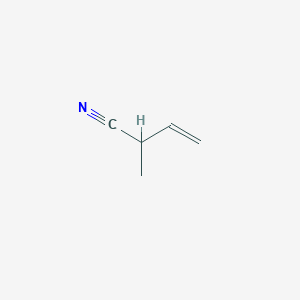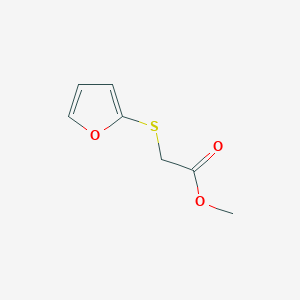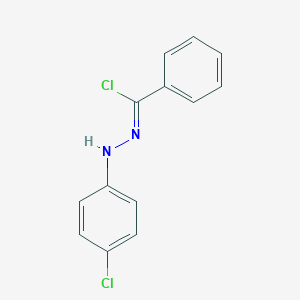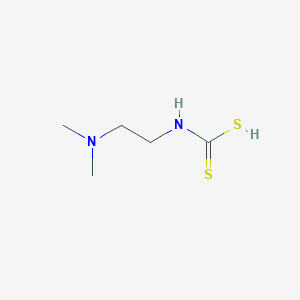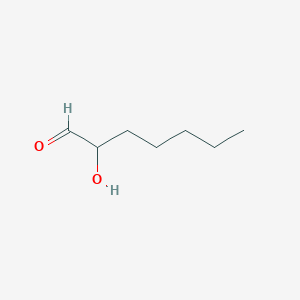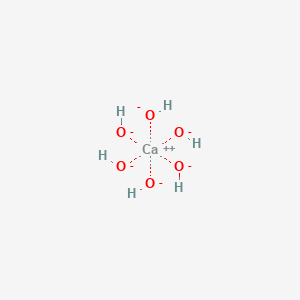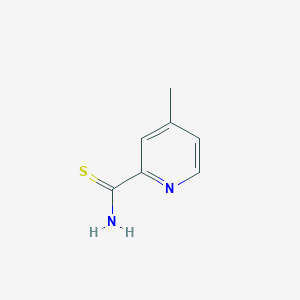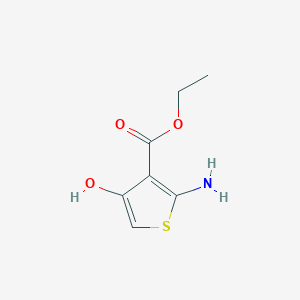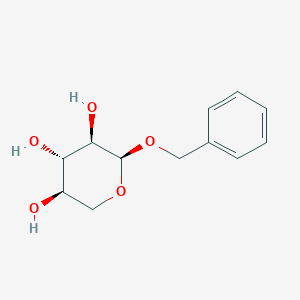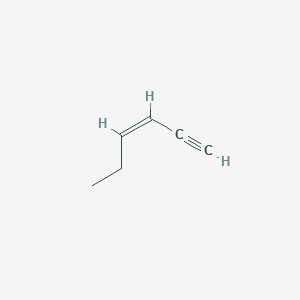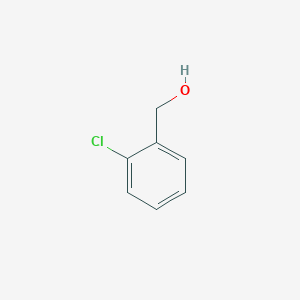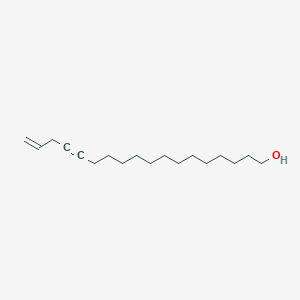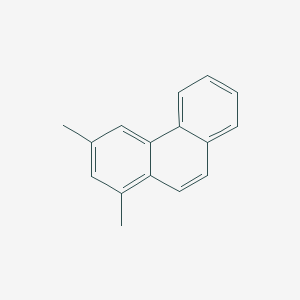
1,3-Dimethylphenanthrene
Vue d'ensemble
Description
1,3-Dimethylphenanthrene is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings . The molecular formula of 1,3-Dimethylphenanthrene is C16H14 .
Synthesis Analysis
The synthesis of dimethylphenanthrenes, including 1,3-Dimethylphenanthrene, often involves a sequence of directed ortho metalation of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of 1,3-Dimethylphenanthrene can be viewed using Java or Javascript . The molecular weight is 206.2824 .Physical And Chemical Properties Analysis
Physical properties of a substance include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties of 1,3-Dimethylphenanthrene were not found in the search results.Applications De Recherche Scientifique
Synthesis Methods and Chemical Properties :
- Nasipuri and Dalal (1975) reported an unambiguous synthesis method for a related compound, 1-isopropyl-2,8-dimethylphenanthrene, highlighting the synthetic pathways and key intermediates involved in creating such compounds (Nasipuri & Dalal, 1975).
- Vibrational analysis (FT-IR, FT-Raman), NMR, and mass spectroscopy studies on 3,6-Dimethylphenanthrene by Ali et al. (2015) investigated the chemical and physical properties, including molecular structure alterations due to methyl group additions (Ali et al., 2015).
Carcinogenicity and Toxicology :
- LaVoie et al. (1982) examined the tumor-initiating activity of several polymethylated phenanthrenes, including dimethylphenanthrenes, in mouse skin. Their research highlighted the specific isomers that exhibited carcinogenic properties (LaVoie et al., 1982).
Environmental Impact and Biodegradation :
- Sabaté et al. (2003) isolated a strain of Sphingomonas sp. capable of utilizing 3,6-dimethylphenanthrene as its sole carbon source, demonstrating the potential for bioremediation of contaminated environments (Sabaté et al., 2003).
Analytical Chemistry Applications :
- Garrigues et al. (1989) explored the reversed-phase liquid chromatographic retention behavior of dimethylphenanthrene isomers, which is significant for analytical methods in identifying these compounds in complex mixtures like crude oil (Garrigues et al., 1989).
Safety And Hazards
Propriétés
IUPAC Name |
1,3-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-9-12(2)14-8-7-13-5-3-4-6-15(13)16(14)10-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUUQKOWULNFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168146 | |
| Record name | Phenanthrene, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylphenanthrene | |
CAS RN |
16664-45-2 | |
| Record name | 1,3-Dimethylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16664-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthrene, 1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016664452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



